molecular formula C15H16N2O4S B3000225 (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide CAS No. 1164541-52-9

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide

Cat. No. B3000225
CAS RN: 1164541-52-9
M. Wt: 320.36
InChI Key: WSHCPQWNPPJHSC-UHFFFAOYSA-N
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Description

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide, commonly known as DMDD, is a synthetic compound that has gained significant attention in the scientific community due to its potential therapeutic applications. DMDD is a small molecule inhibitor of the enzyme N-myristoyltransferase (NMT), which plays a crucial role in the post-translational modification of proteins.

Mechanism of Action

DMDD acts as a competitive inhibitor of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide, which catalyzes the attachment of myristic acid to the N-terminal glycine of a protein. This modification is essential for the proper localization and function of many proteins. By inhibiting (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide, DMDD prevents the myristoylation of specific proteins, leading to their mislocalization and degradation.
Biochemical and Physiological Effects:
DMDD has been shown to have a broad range of biochemical and physiological effects. In cancer cells, DMDD has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In viral infections, DMDD has been shown to inhibit the replication of various viruses, including HIV, dengue virus, and Zika virus. In neurodegenerative diseases, DMDD has been shown to prevent the aggregation of amyloid-beta and tau proteins, which are involved in Alzheimer's disease and other neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

DMDD has several advantages as a research tool. It is a small molecule inhibitor that can be easily synthesized and purified. It has a high affinity for (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide and can be used at low concentrations. However, DMDD also has some limitations. It is not selective for (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide and can inhibit other enzymes that use a similar mechanism. It can also have off-target effects on other cellular processes.

Future Directions

For DMDD research include developing more selective inhibitors of (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide, studying the effects of DMDD on other cellular processes, and investigating the potential of DMDD as a treatment for various diseases. Additionally, the development of DMDD analogs with improved pharmacokinetic properties could lead to the development of more effective therapeutic agents.

Synthesis Methods

The synthesis of DMDD involves a multi-step process that starts with the reaction of 3-methoxybenzaldehyde with malononitrile to form 3-(3-methoxyphenyl)acrylonitrile. This intermediate is then reacted with thioacetic acid to form (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide. The overall yield of this synthesis method is around 30%, and the purity of the final product can be improved by recrystallization.

Scientific Research Applications

DMDD has been shown to have a broad range of potential therapeutic applications due to its ability to inhibit (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide. (E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide is involved in the post-translational modification of a wide range of proteins, including viral proteins, oncogenic proteins, and proteins involved in neurodegenerative diseases. Therefore, DMDD has been studied in various fields of research, including virology, oncology, and neurology.

properties

IUPAC Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O4S/c1-21-14-4-2-3-11(8-14)7-12(9-16)15(18)17-13-5-6-22(19,20)10-13/h2-4,7-8,13H,5-6,10H2,1H3,(H,17,18)/b12-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSHCPQWNPPJHSC-KPKJPENVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C=C(C#N)C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)/C=C(\C#N)/C(=O)NC2CCS(=O)(=O)C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-2-cyano-N-(1,1-dioxothiolan-3-yl)-3-(3-methoxyphenyl)prop-2-enamide

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